Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))
58917-67-2 structure
Product Name:Benzoapyrene Diol Epoxide (>90%)
Numero CAS:58917-67-2
MF:C20H14O3
MW:302.323365688324
CID:367854
PubChem ID:44461
Update Time:2025-04-19
Benzoapyrene Diol Epoxide (>90%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- Benzo[a]pyrene Diol Epoxide
- 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
- 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
- anti-Benzo(a)pyrene-diolepoxide
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
- anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
- 58917-67-2
- anti-BP-diolepoxide
- (+/-)-ANTI-BPDE
- ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
- DTXSID0040967
- RZT81YA9NW
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
- Benzo(a)pyrene diol epoxide anti
- (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- 63323-31-9
- BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
- CCRIS 977
- UNII-L0951YSJ5E
- r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
- (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- CCRIS 8053
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
- (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
- 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- SCHEMBL6741093
- trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
- anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
- trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
- (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
- (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
- L0951YSJ5E
- CCRIS 795
- Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
- TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
- (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BPDE, (+/-)-
- Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
- UNII-RZT81YA9NW
- anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
- (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
- trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-anti-BPDE
- Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
- (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
- anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
- Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
- (+)-anti-bpde
- (+/-)-Anti-benzo(a)pyrenediol epoxide
- (+)-BPDE 2
- (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
- (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
- ANTI-BPDE, (+)-
- r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
- ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
- (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
- (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
- BP diol epoxide anti
- (+)-BPDE
- DTXSID9036779
- rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
- (+)-(7R,8S,9S,10R)-BPDE
- Benzoapyrene Diol Epoxide (>90%)
-
- Inchi: 1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
- Chiave InChI: DQEPMTIXHXSFOR-WCIQWLHISA-N
- Sorrisi: O1[C@@H]2C3C4C=CC5C=CC=C6C=CC(=CC=3[C@H]([C@@H]([C@H]12)O)O)C=4C=56
Proprietà calcolate
- Massa esatta: 302.094
- Massa monoisotopica: 302.094
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 507
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 53A^2
Proprietà sperimentali
- Densità: 1.1653 (rough estimate)
- Punto di fusione: 164-166°C
- Punto di ebollizione: 403.36°C (rough estimate)
- Punto di infiammabilità: 313.2°C
- Indice di rifrazione: 1.5560 (estimate)
- Solubilità: DMSO (Slightly)
Benzoapyrene Diol Epoxide (>90%) Informazioni sulla sicurezza
- Condizioni di conservazione:Ventilazione e essiccazione a bassa temperatura
Benzoapyrene Diol Epoxide (>90%) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B287550-2.5mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 2.5mg |
$ 304.00 | 2023-04-18 | ||
| TRC | B287550-25mg |
Benzo[a]pyrene Diol Epoxide (>90%) |
58917-67-2 | 25mg |
$ 2342.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5 mg |
¥3,008.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25 mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21,728.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767-2.5mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 2.5mg |
¥3008.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503767A-25mg |
Benzo[a]pyrene Diol Epoxide, |
58917-67-2 | 25mg |
¥21728.00 | 2023-09-05 | ||
| A2B Chem LLC | AG72346-2.5mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 2.5mg |
$417.00 | 2024-04-19 | ||
| A2B Chem LLC | AG72346-25mg |
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A. |
58917-67-2 | 25mg |
$2396.00 | 2024-04-19 |
Benzoapyrene Diol Epoxide (>90%) Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
58917-67-2 (Benzoapyrene Diol Epoxide (>90%)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso